molecular formula C8H6F3N3O2S B2413791 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide CAS No. 1163703-45-4

4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide

Cat. No. B2413791
CAS RN: 1163703-45-4
M. Wt: 265.21
InChI Key: ZMTOICQMCRZYHK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound “4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 265.22 .

Scientific Research Applications

Synthesis and Characterization

  • A study by El-Gaby et al. (2018) involved synthesizing a series of sulfonamides, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, and testing their antimicrobial activity. This research highlights the potential use of these compounds in the development of new antimicrobial agents (El-Gaby et al., 2018).

Biological Activity and Drug Development

  • Lobo et al. (2015) synthesized various sulfonamide derivatives, including those with trifluoromethyl groups, and evaluated their effects on a pathological pain model in mice. The findings suggest potential therapeutic applications for pain management (Lobo et al., 2015).

Photochemistry and Biochemistry

  • Platz et al. (1991) investigated the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, revealing insights into their potential limitations in biological systems, which is crucial for designing photoaffinity probes in biochemical research (Platz et al., 1991).

Anticancer and Antiviral Potential

  • Küçükgüzel et al. (2013) synthesized celecoxib derivatives, including those with trifluoromethyl groups, and evaluated them for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potential (Küçükgüzel et al., 2013).

Enzyme Inhibition and Therapeutic Applications

  • Gul et al. (2016) synthesized benzenesulfonamides derivatives and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their possible use in anti-tumor therapy (Gul et al., 2016).

Antimalarial Drug Development

  • Boechat et al. (2011) synthesized a set of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives to develop new antimalarial lead compounds, indicating the role of such sulfonamides in antimalarial drug development (Boechat et al., 2011).

MicroRNA Research

  • Nakamoto and Ueno (2014) synthesized diazirine-containing RNA photo-cross-linking probes for identifying microRNA targets, demonstrating the application of these compounds in RNA research and gene regulation studies (Nakamoto & Ueno, 2014).

Mechanism of Action

Target of Action

The primary targets of 4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide are currently unknown

Mode of Action

It is known that sulfonamides typically act as inhibitors of enzymes, disrupting their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand which pathways are affected and their downstream effects.

Pharmacokinetics

It is soluble in methanol , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity . .

properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O2S/c9-8(10,11)7(13-14-7)5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTOICQMCRZYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1163703-45-4
Record name 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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